molecular formula C5H8ClN3 B12957990 (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine

(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B12957990
M. Wt: 145.59 g/mol
InChI Key: QORQHMVVBSUWAG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a pyrazole ring substituted with a chlorine atom at position 3, a methyl group at position 1, and a methanamine side chain at position 4. Crystallographic studies of related pyrazole derivatives, such as 2-(4-methylphenyl)-5-tosyl-4,5-dihydroimidazo[1,5-b]pyrazol-6-one, reveal that pyrazole rings typically adopt near-planar geometries with minor deviations due to substituent steric effects. For instance, X-ray diffraction data for analogous compounds show bond lengths of 1.34–1.38 Å for the C–N bonds within the pyrazole ring and 1.73–1.76 Å for C–Cl bonds.

The methanamine substituent introduces conformational flexibility, as observed in the crystal structure of (E)-(1-benzyl-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazol-4-yl)methanamine, where the –CH2NH2 group adopts a staggered configuration to minimize steric clashes. Hydrogen bonding between the amine group and adjacent electronegative atoms (e.g., Cl or N) likely stabilizes the lattice, as seen in 3-chloro-1H-pyrazol-4-amine hydrochloride, which forms intermolecular N–H···Cl interactions with bond distances of 2.98–3.12 Å.

Table 1: Comparative Bond Lengths in Pyrazole Derivatives

Bond Type Bond Length (Å) Compound Reference
Pyrazole C–N 1.34–1.38
C–Cl 1.73–1.76
N–H···Cl (H-bond) 2.98–3.12

Electronic Configuration and Quantum Chemical Calculations

Density functional theory (DFT) calculations on 3-chloro-1H-pyrazol-4-amine derivatives indicate that the chlorine atom exerts a strong electron-withdrawing effect, reducing electron density at the pyrazole ring’s nitrogen centers. The highest occupied molecular orbital (HOMO) of such compounds localizes on the amine and pyrazole groups, while the lowest unoccupied molecular orbital (LUMO) resides on the chlorine-substituted carbon, suggesting nucleophilic reactivity at the methanamine site.

In the target compound, the methyl group at position 1 donates electron density via hyperconjugation, slightly offsetting the chlorine’s inductive effect. This electronic balance is critical for stabilizing the molecule’s tautomeric forms, as evidenced by NMR studies of 5-dichloromethyl-2-pyrazolines, where substituents at position 1 influence chemical shift values by ±0.3 ppm. Infrared spectroscopy further supports this, with N–H stretching frequencies observed at 3285–3320 cm⁻¹ and C–Cl vibrations at 670–700 cm⁻¹.

Comparative Structural Analysis with Pyrazole Derivatives

Compared to simpler pyrazoles like 3-chloro-1H-pyrazol-4-amine hydrochloride, the addition of a methyl group at position 1 and a methanamine chain at position 4 introduces steric and electronic modifications. The methyl group increases the ring’s steric bulk, reducing rotational freedom around the C1–N bond, while the methanamine group enables hydrogen-bonding interactions absent in non-aminated analogs.

For example, imidazo[1,5-b]pyrazol-6-ones exhibit fused-ring systems with restricted planar geometries, whereas this compound retains a monocyclic structure, allowing greater conformational adaptability. This flexibility is evident in comparative XRD data, where fused pyrazoles show dihedral angles of 5–10° between rings, while non-fused derivatives like the target compound exhibit near-planar arrangements with angles <2°.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

(3-chloro-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8ClN3/c1-9-3-4(2-7)5(6)8-9/h3H,2,7H2,1H3

InChI Key

QORQHMVVBSUWAG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Cl)CN

Origin of Product

United States

Preparation Methods

Cyclization Method

One common approach to synthesize (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine involves the cyclization of precursors under controlled conditions. The general reaction pathway includes:

  • Starting Materials : 3-chloro-1-methylpyrazole, formaldehyde, and ammonia or an alternative amine source.
  • Reaction Conditions :
    • Solvent: Ethanol or methanol.
    • Temperature: Reflux conditions are typically employed.
    • Duration: Reaction time depends on the scale but generally ranges from several hours to overnight.

This method facilitates the formation of the methanamine group at the 4-position of the pyrazole ring.

Industrial Scale Production

Industrial synthesis employs similar routes but optimizes reaction conditions for large-scale production:

  • Continuous Flow Reactors : These reactors enhance yield and purity through controlled temperature and pressure.
  • Catalysts : Catalysts may be used to improve reaction efficiency.
  • Automation : Automated systems ensure consistent quality across batches.

Experimental Findings

Reaction with Nitric Acid

A precursor, such as 3-chloro-1-methylpyrazole, can be nitrated to form intermediates like 3-chloro-1-methyl-4-nitro-1H-pyrazole, which can then be reduced or modified further:

Yield Reaction Conditions Experimental Details
73% Sulfuric acid; nitric acid; at $$27^\circ C$$; for 6 hours Ice-cold sulfuric acid solution was treated with fuming nitric acid dropwise. The mixture was stirred at room temperature, then poured into ice-cold water to isolate the product.

Reduction of Nitro Group

The nitro group in intermediates can be reduced to form the methanamine group:

Yield Reaction Conditions Experimental Details
High Hydrogen chloride; sodium nitrite; in water/acetonitrile; $$0^\circ C$$ to $$25^\circ C$$; for 16 hours Sodium nitrite was added gradually to a solution containing hydrochloric acid and precursor in acetonitrile. The reaction mixture was extracted with ethyl acetate and purified by column chromatography.

Analysis of Reaction Conditions

Solvent Effects

Solvents like ethanol and methanol are preferred due to their ability to dissolve reactants and facilitate cyclization reactions.

Temperature Control

Reflux conditions are critical for ensuring complete cyclization while avoiding decomposition of sensitive intermediates.

Yield Optimization

Factors influencing yield include:

  • Purity of starting materials.
  • Controlled addition of reagents (e.g., nitric acid).
  • Efficient extraction and purification techniques.

Below is a summary table comparing different preparation methods:

Method Key Reagents Conditions Yield (%)
Cyclization Formaldehyde + ammonia Ethanol/methanol, reflux Moderate
Nitration Sulfuric + nitric acid Ice bath, room temperature Up to 73%
Reduction Sodium nitrite + HCl Acetonitrile, $$0^\circ C$$ to $$25^\circ C$$ High

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (e.g., in the target compound) increase electrophilicity at the pyrazole ring, favoring nucleophilic substitution reactions. In contrast, methyl or methoxy groups (e.g., in C₈H₁₅N₃O) enhance electron density, stabilizing the ring against oxidation .
  • Solubility: Salt forms (e.g., hydrochloride or oxalate) significantly improve aqueous solubility.

Biological Activity

(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, along with other pyrazole derivatives, has been investigated for its potential in medicinal chemistry, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of this compound is C4H6ClN3. It is characterized by the presence of a chloro substituent at the 3-position of the pyrazole ring, which is known to influence its biological properties.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleMCF-70.08
This compoundHepG2TBD

2. Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. In vitro studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The effectiveness of these compounds was measured using the Human Red Blood Cell (HRBC) membrane stabilization method.

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (µg/mL)
Diclofenac Sodium54.65
This compoundTBD

3. Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial activities against various pathogens. Studies have indicated that these compounds can inhibit bacterial growth and show potential as antifungal agents.

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Study on Anticancer Properties : A recent study evaluated a series of pyrazole analogs for their anticancer activity against multiple cancer cell lines. The results indicated that modifications in the pyrazole structure significantly enhanced their cytotoxicity.
  • Anti-inflammatory Mechanism Analysis : Another research focused on understanding the mechanism through which pyrazole derivatives exert anti-inflammatory effects. The study revealed that certain derivatives effectively inhibited COX enzymes and reduced pro-inflammatory cytokine production.

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